molecular formula C13H8ClN3OS2 B2424988 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 392242-20-5

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2424988
CAS No.: 392242-20-5
M. Wt: 321.8
InChI Key: KIEXESVVWYRPFM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers, owing to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Future Directions

The future directions for “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized by cyclization of a suitable precursor, such as a dithioester, under basic conditions.

    Coupling of the Thiadiazole and Thiophene Rings: The final step involves coupling the thiadiazole and thiophene rings through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
  • N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and biological activity compared to its analogs with different substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEXESVVWYRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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